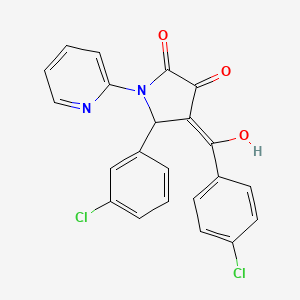![molecular formula C19H23FN2O4S B6499506 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 954248-50-1](/img/structure/B6499506.png)
3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (FMEPS) is a novel small molecule drug that has been developed for use in a variety of scientific research applications. FMEPS has been demonstrated to possess a wide range of biochemical and physiological effects, and has been studied extensively in recent years. In
Applications De Recherche Scientifique
3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been studied extensively in a variety of scientific research applications, including but not limited to cancer research, inflammation research, and neurological research. In cancer research, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been demonstrated to inhibit the growth of certain tumor cells and induce apoptosis. In inflammation research, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which can have beneficial effects on mood and behavior.
Mécanisme D'action
The exact mechanism of action for 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is still under investigation, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory cytokines. Furthermore, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been shown to interact with certain receptor proteins, such as the 5-HT2A receptor, which can have a beneficial effect on mood and behavior.
Biochemical and Physiological Effects
3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been demonstrated to have a wide range of biochemical and physiological effects. In addition to its effects on enzymes and receptor proteins, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which can have beneficial effects on mood and behavior. Furthermore, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been demonstrated to possess anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide in laboratory experiments has several advantages. 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is relatively easy to synthesize, and can be produced in high yields and with high purity. Furthermore, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide in laboratory experiments. 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a relatively new compound, and as such, its exact mechanism of action is still under investigation. Additionally, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a small molecule drug, and as such, its effects may not be as potent as those of larger drugs.
Orientations Futures
Despite its many advantages, there is still much to be learned about 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide and its potential applications. Further research is needed to better understand its mechanism of action, as well as its potential uses in cancer, inflammation, and neurological research. Additionally, further research is needed to explore the potential of 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide as a therapeutic agent, and to determine its safety and efficacy in clinical trials. Finally, further research is needed to explore the potential of 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide as an adjuvant therapy, as well as its potential interactions with other drugs.
Méthodes De Synthèse
3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is synthesized through a multi-step process, beginning with the reaction of 4-methoxybenzene-1-sulfonyl chloride with 2-phenylmorpholine-4-yl ethyl amine. The resulting intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide. This process can be optimized for higher yields and greater purity depending on the desired application of the drug.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSUXCKAQWQFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(dimethylamino)phenyl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6499428.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B6499444.png)
![3-chloro-4-methoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6499447.png)
![N-(2-methylpropyl)-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B6499459.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6499460.png)
![N'-{3-[4-(dimethylamino)phenyl]propyl}-N-(2-methoxyphenyl)ethanediamide](/img/structure/B6499464.png)
![3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B6499467.png)
![4-cyano-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B6499468.png)
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6499474.png)
![2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B6499475.png)
![2,4,6-trimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B6499481.png)
![3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B6499489.png)
![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B6499492.png)
